molecular formula C10H14N4O2 B1480604 1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091246-35-2

1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1480604
CAS RN: 2091246-35-2
M. Wt: 222.24 g/mol
InChI Key: LAXGVVPWOHJYEL-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (1-APT-4-C) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. It is a member of the triazole family, which is a group of compounds that have been studied for their potential properties in many areas of research. 1-APT-4-C has been studied for its potential use as a synthetic intermediate, a pharmaceutical drug, and a biocatalyst. The purpose of

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including 1,2,3-triazole and 1,2,4-triazole derivatives, are essential heterocyclic compounds with a wide range of biological activities. These compounds have been explored for their potential uses in creating new drugs due to their structural versatility and significant pharmacological profiles.

Biological Activities and Applications

Triazole derivatives have been studied extensively for their antimicrobial, antifungal, anti-inflammatory, and antitumor properties, among others. Their ability to interact with various biological targets makes them promising candidates for therapeutic drug development. For instance, 1,2,3-triazole derivatives are known for their stability and resistance to hydrolysis, making them suitable for drug synthesis. They have been used in the development of drugs with anti-inflammatory, antimicrobial, and antitumor activities (Ferreira et al., 2013; Ohloblina, 2022).

Synthetic Advances

Significant advancements have been made in the synthetic routes for triazole derivatives, which is crucial for the development of new drugs. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as a click reaction, has been particularly instrumental in creating diverse triazole compounds with potential therapeutic applications (Kaushik et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating the activity of enzymes involved in these pathways, this compound can alter the flow of metabolites and energy production within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and influences cellular processes .

properties

IUPAC Name

1-(1-acetylpiperidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8(16)13-4-2-3-10(6-13)14-5-9(7-15)11-12-14/h5,7,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGVVPWOHJYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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